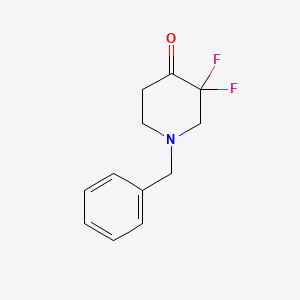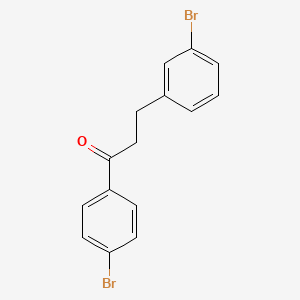
3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one
Übersicht
Beschreibung
3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one, also known as 3-BPBPP, is a member of the bromophenylpropane family of compounds. It is a versatile organic compound with a wide range of applications in the chemical, pharmaceutical, and medical industries. 3-BPBPP has been used in the synthesis of a variety of drugs, including antibiotics, antifungals, and anti-inflammatory agents. In addition, it has been used as an intermediate in the synthesis of various organic compounds and as a reagent in organic chemistry. 3-BPBPP has also been used as a starting material in the synthesis of other bromophenylpropane derivatives.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
Compounds with structural similarities to 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one have been extensively studied for their unique structural and optical properties. For example, the molecule (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one demonstrates planar structural units and intermolecular interactions that form a zigzag network, highlighting the potential of these compounds in crystal engineering and material science (Suwunwong et al., 2009). Moreover, novel chalcone derivatives, including compounds structurally related to the title compound, have shown promising linear, second, and third-order nonlinear optical (NLO) properties, making them suitable for use in semiconductor devices and other optoelectronic applications (Shkir et al., 2019).
Biological Activity Potential
Research on derivatives of 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one also explores their potential biological activity. For instance, substituted phenyl azetidines derived from similar compounds have been investigated as potential antimicrobial agents, indicating a possible avenue for the development of new therapeutic agents (Doraswamy & Ramana, 2013). Furthermore, studies on chalcone structures, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, have explored their quantum chemical properties, crystal structures, and antibacterial activities, underscoring the compound's potential in pharmaceutical research and material science (Thanigaimani et al., 2015).
Material Science and Chemistry
The diverse chemical reactions and synthesis methods involving compounds like 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one provide insights into their versatility in material science and synthetic chemistry. For example, the synthesis and characterization of novel chalcone derivatives highlight the potential of these compounds in creating materials with specific optical properties, which could be beneficial for the development of new materials and devices (Salian et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVHEHOFWCYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232999 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one | |
CAS RN |
898782-36-0 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
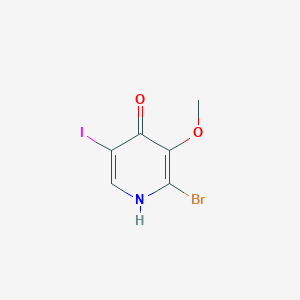
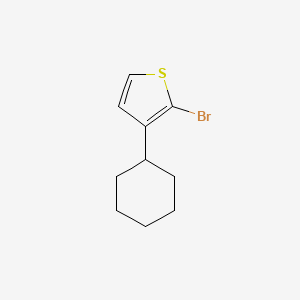
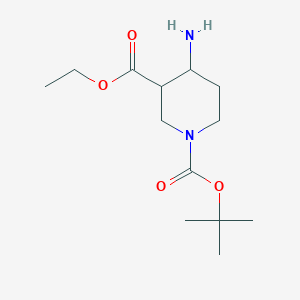
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
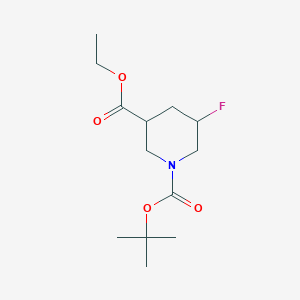
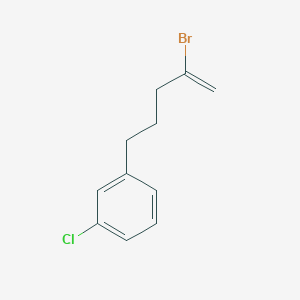
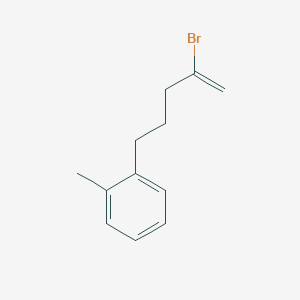
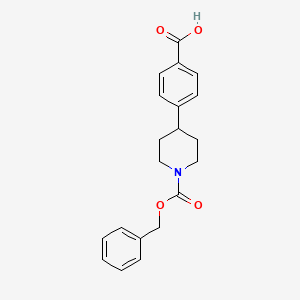
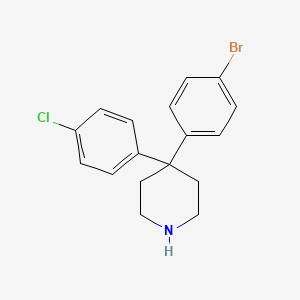
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)
